molecular formula C26H33PSi B14903245 Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane

Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane

Cat. No.: B14903245
M. Wt: 404.6 g/mol
InChI Key: AHPHWKSOJVJCCR-UHFFFAOYSA-N
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Description

Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a phenyl group substituted with a triethylsilyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing tertiary phosphines.

Industrial Production Methods

Industrial production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes as in laboratory settings. The scalability of these reactions allows for the efficient production of the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .

Scientific Research Applications

Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of catalytic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H33PSi

Molecular Weight

404.6 g/mol

IUPAC Name

diphenyl-[2-(2-triethylsilylethyl)phenyl]phosphane

InChI

InChI=1S/C26H33PSi/c1-4-28(5-2,6-3)22-21-23-15-13-14-20-26(23)27(24-16-9-7-10-17-24)25-18-11-8-12-19-25/h7-20H,4-6,21-22H2,1-3H3

InChI Key

AHPHWKSOJVJCCR-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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